N'-(4-ethylcyclohexylidene)cyclopropanecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(4-ethylcyclohexylidene)cyclopropanecarbohydrazide is a compound that belongs to the class of cyclopropane carbohydrazides. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, antitumor, and herbicidal properties . The unique structure of cyclopropane rings makes them highly reactive and versatile intermediates in organic synthesis .
Vorbereitungsmethoden
The synthesis of N’-(4-ethylcyclohexylidene)cyclopropanecarbohydrazide typically involves the condensation of cyclopropanecarbohydrazide with 4-ethylcyclohexanone. The reaction is usually carried out in the presence of a catalyst such as zinc oxide nanoparticles (ZnO NP) in ethanol . The process involves multiple steps, including the preparation of the key intermediate 2-(furan-2-yl)cyclopropanecarbohydrazide, which is then condensed with various aldehydes to form the final product .
Analyse Chemischer Reaktionen
N’-(4-ethylcyclohexylidene)cyclopropanecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Condensation: The compound can participate in condensation reactions with aldehydes and ketones to form various derivatives.
Wissenschaftliche Forschungsanwendungen
N’-(4-ethylcyclohexylidene)cyclopropanecarbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Industry: The compound is used in the development of herbicides and other agrochemicals.
Wirkmechanismus
The mechanism of action of N’-(4-ethylcyclohexylidene)cyclopropanecarbohydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its anticancer and antimicrobial activities .
Vergleich Mit ähnlichen Verbindungen
N’-(4-ethylcyclohexylidene)cyclopropanecarbohydrazide can be compared with other cyclopropane carbohydrazides, such as:
- N’-(4-methylcyclohexylidene)cyclopropanecarbohydrazide
- N’-(4-chlorophenyl)ethylidene)cyclopropanecarbohydrazide
- 2-(2,4-Dichlorophenoxy)-N’-(4-ethylcyclohexylidene)propanehydrazide
These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activities and chemical reactivity .
Eigenschaften
Molekularformel |
C12H20N2O |
---|---|
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
N-[(4-ethylcyclohexylidene)amino]cyclopropanecarboxamide |
InChI |
InChI=1S/C12H20N2O/c1-2-9-3-7-11(8-4-9)13-14-12(15)10-5-6-10/h9-10H,2-8H2,1H3,(H,14,15) |
InChI-Schlüssel |
LKQZPGNTUIFHFO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC(=NNC(=O)C2CC2)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.